Gilvocarcin V
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Overview
Description
Gilvocarcin V is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gilvocarcin V involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the naphtho[1,2-c]isochromen core: This can be achieved through a series of cyclization reactions.
Introduction of the ethenyl and ethyloxolan groups: These groups are added through alkylation and vinylation reactions.
Hydroxylation and methoxylation: The hydroxyl and methoxy groups are introduced using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as using environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Gilvocarcin V can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Gilvocarcin V depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Gilvocarcin V is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
8-ethenyl-4-(5-ethyloxolan-2-yl)-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-5-14-11-18-23(21(12-14)30-3)17-13-22(31-4)25-19(28)9-8-16(20-10-7-15(6-2)32-20)24(25)26(17)33-27(18)29/h5,8-9,11-13,15,20,28H,1,6-7,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOORYQWUJFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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